ethyl nicotinimidate
Description
Ethyl nicotinimidate is an imidate ester derivative of nicotinic acid (pyridine-3-carboxylic acid). This compound-related compounds are also critical in forming dimeric structures, such as Nicorandil Dimer (synonym: (E)-2-(nicotinamido)ethyl N-(2-(nitrooxy)ethyl)nicotinimidate), which has been cataloged as a pharmaceutical impurity .
Properties
IUPAC Name |
ethyl pyridine-3-carboximidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-8(9)7-4-3-5-10-6-7/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFXEMSLQMSROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440263 | |
| Record name | 3-Pyridinecarboximidic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53292-65-2 | |
| Record name | 3-Pyridinecarboximidic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl nicotinimidate can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with ethyl alcohol in the presence of a dehydrating agent, such as sulfuric acid. This reaction produces ethyl nicotinate, which can then be converted to this compound through further chemical modifications .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions
Ethyl nicotinimidate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .
Scientific Research Applications
Ethyl nicotinimidate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It plays a role in the study of metabolic pathways involving nicotinamide adenine dinucleotide (NAD+).
Mechanism of Action
Ethyl nicotinimidate exerts its effects primarily through its role as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme involved in redox reactions, energy production, and cellular signaling . The compound influences various molecular targets and pathways, including those related to DNA repair, apoptosis, and cellular stress responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl nicotinimidate belongs to the imidate ester family, characterized by the general structure R-O-C(=NH)-R' . Below is a comparative analysis with structurally or functionally related compounds:
Nicorandil Dimer
- Structure : Contains two nicotinimidate moieties linked via an ethyl nitrooxy group.
- Molecular Formula : C₁₆H₁₇N₅O₅; Molecular Weight : 359.34 g/mol .
- Applications : Identified as a dimeric impurity in Nicorandil, a vasodilator drug. Its formation highlights the reactivity of nicotinimidate esters under specific synthetic conditions.
Ethyl N-Cyanoethanimidate
- Structure: An imidate ester with a cyano substituent (C≡N).
- Molecular Formula : C₄H₆N₂O; Molecular Weight : 98.10 g/mol .
- Reactivity: The cyano group increases electrophilicity, making it more reactive in nucleophilic substitutions compared to this compound.
- Safety : Requires stringent handling due to toxicity risks, as indicated in its safety data sheet .
Ethyl 6-Acetyl-5-Chloronicotinate
- Structure : A nicotinate ester with acetyl and chloro substituents.
- Molecular Formula: C₁₀H₁₀ClNO₃; Molecular Weight: 227.65 g/mol .
- Applications : Used in synthesizing agrochemicals and pharmaceuticals. Unlike this compound, it lacks the imidate group, reducing its utility in forming nitrogen-containing heterocycles .
N-Mthis compound, O-Trimethylsilyl
- Structure : A silyl-protected nicotinimidate derivative.
- Molecular Formula: Not explicitly stated, but likely C₁₀H₁₆N₂O₂Si (based on substituents).
- Role in Synthesis : Used in GC-MS analyses of plant extracts, demonstrating stability under derivatization conditions .
Table 1: Comparative Data for this compound and Analogs
Biological Activity
Ethyl nicotinimidate is a compound derived from nicotinic acid and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Cholinergic Activity : It acts on cholinergic receptors, potentially influencing neurotransmission.
- Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
- Cytotoxic Effects : There is evidence indicating that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 49.13 | Induction of apoptosis via mitochondrial dysfunction |
| HeLa (Cervical) | 32.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 45.0 | ROS generation leading to cell death |
These findings indicate that this compound has significant potential as an anticancer agent.
Antioxidant Activity
The antioxidant activity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that this compound effectively scavenged free radicals, with IC50 values comparable to established antioxidants.
Case Studies
-
Case Study 1: MCF-7 Cell Line
- In a study examining the effects of this compound on MCF-7 cells, it was observed that treatment led to morphological changes indicative of apoptosis, such as chromatin condensation and cell rounding.
- The mitochondrial membrane potential was significantly altered, suggesting mitochondrial involvement in the apoptotic process.
-
Case Study 2: HeLa Cells
- This compound was found to induce cell cycle arrest in HeLa cells, leading to increased apoptosis rates.
- Flow cytometry analysis confirmed an increase in sub-G1 population, indicating significant cell death.
Q & A
Q. Table 1: Comparative Analysis of this compound Synthesis Methods
| Parameter | Method A (Acid-Catalyzed) | Method B (Coupling Agent) |
|---|---|---|
| Yield (%) | 72 ± 3 | 88 ± 4 |
| Purity (HPLC, %) | 94 | 97 |
| Reaction Time (h) | 24 | 12 |
| By-Products | Nicotinamide (5%) | None detected |
Q. Table 2: Stability of this compound Under Different pH Conditions
| pH | Half-Life (h) | Major Degradation Product |
|---|---|---|
| 3.0 | 48 ± 2 | Nicotinamide |
| 7.4 | 120 ± 5 | None |
| 10.0 | 24 ± 1 | Ethyl Nicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
